

Head-to-head comparison of Raltegravir and Cabotegravir in long-acting formulations

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Compound of Interest

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Head-to-Head Comparison: Long-Acting Raltegravir and Cabotegravir Formulations

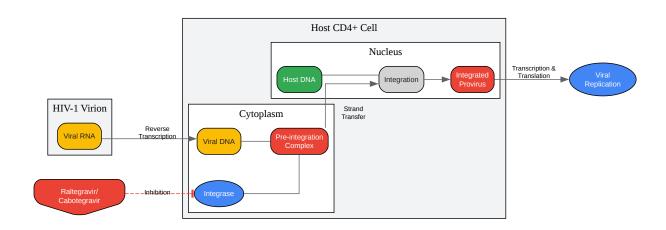
A detailed analysis for researchers and drug development professionals.

The advent of long-acting injectable antiretrovirals marks a paradigm shift in the management and prevention of HIV-1 infection, offering a promising alternative to daily oral regimens and addressing challenges of adherence. Among the integrase strand transfer inhibitors (INSTIs), Raltegravir and Cabotegravir have been developed into long-acting formulations. While no head-to-head clinical trials have directly compared these two long-acting agents, this guide provides a comprehensive comparison based on available preclinical and clinical data, focusing on their formulation, pharmacokinetics, efficacy, and safety profiles.

Mechanism of Action: A Shared Pathway

Both Raltegravir and Cabotegravir are integrase strand transfer inhibitors (INSTIs).[1][2] They target the HIV-1 integrase enzyme, a crucial component for viral replication. By binding to the active site of integrase, these drugs prevent the covalent insertion, or "integration," of the viral DNA into the host cell's genome. This action effectively halts the HIV replication cycle.





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Figure 1: Mechanism of Action of Integrase Strand Transfer Inhibitors (INSTIs).

Formulation and Administration

The long-acting formulations of Raltegravir and Cabotegravir differ significantly in their composition and stage of development.



Feature	Long-Acting Raltegravir	Long-Acting Cabotegravir
Formulation Type	Nanosuspension for subcutaneous injection (preclinical)	Nanosuspension for intramuscular injection
Composition	Milled y-irradiated raltegravir reconstituted in a sterile vehicle containing polyethylene glycol 3350, polysorbate 80, and mannitol.	Sterile aqueous suspension of crystalline cabotegravir free acid nanoparticles (approx. 200 nm) with polysorbate 20, polyethylene glycol 3350, and mannitol.[1]
Administration	Subcutaneous injection (in preclinical studies).[4]	Intramuscular injection.[1]
Development Stage	Preclinical	Clinically approved for HIV treatment and prevention.

Pharmacokinetic Profile

Pharmacokinetic data for long-acting Raltegravir is derived from animal studies, while extensive human data is available for long-acting Cabotegravir from various clinical trials.



Parameter	Long-Acting Raltegravir (Rhesus Macaques)	Long-Acting Cabotegravir (Humans - HPTN 083)
Dose	160 mg single subcutaneous injection.[4]	600 mg intramuscular injection every 8 weeks (after loading doses).[5]
Time to Peak Concentration (Tmax)	Not explicitly stated, but plasma concentrations were comparable to human oral doses at 2 weeks.[4]	Approximately 7 days after injection.
Half-life (t1/2)	Not explicitly stated, but sustained plasma concentrations were observed.	5.6 to 11.5 weeks.
Plasma Concentration	Two weeks post-injection, plasma concentration was comparable to 400 mg oral twice daily in humans.[4]	Geometric mean plasma concentrations were 2.90 µg/mL at 1 week and 1.86 µg/mL at 4 weeks after the first injection.[6]

Efficacy

The efficacy of long-acting Raltegravir has been demonstrated in preclinical models of HIV prevention, whereas long-acting Cabotegravir has proven its efficacy in large-scale human clinical trials for both HIV prevention (PrEP) and treatment.

Long-Acting Raltegravir: Preclinical Efficacy

In a study using humanized BLT mice, a single subcutaneous dose of long-acting Raltegravir provided significant protection against two high-dose vaginal HIV challenges administered one and four weeks after the injection.[4] The study also showed suppression of viral RNA in the plasma and cervico-vaginal fluids of already infected mice.[4]

Long-Acting Cabotegravir: Clinical Efficacy

For HIV Prevention (PrEP):



The HPTN 083 trial, a phase 2b/3 study, demonstrated that long-acting injectable Cabotegravir was superior to daily oral emtricitabine/tenofovir disoproxil fumarate (TDF/FTC) for HIV prevention in cisgender men and transgender women who have sex with men.[7][8] The HIV incidence was 66% lower in the Cabotegravir group compared to the TDF/FTC group.[6]

For HIV Treatment:

The ATLAS-2M study, a phase 3b trial, showed that long-acting Cabotegravir in combination with long-acting Rilpivirine, administered every 8 weeks, was non-inferior to the every 4-week dosing schedule for maintaining viral suppression in adults with HIV-1 infection.[9] At 152 weeks, 87% of participants in the every-8-week arm maintained HIV-1 RNA <50 copies/mL.[9]

Safety and Tolerability

The safety profiles of the two long-acting formulations have been evaluated in their respective study settings.

Feature	Long-Acting Raltegravir (Preclinical)	Long-Acting Cabotegravir (Clinical Trials)
Observed Adverse Events	Well-tolerated in mice and rhesus macaques with no significant adverse events reported in the cited study.[4]	The most common adverse events are injection site reactions (ISRs), including pain, swelling, and nodules. [10] Other reported side effects include headache, fever, and rash.[10]
Injection Site Reactions	Not a focus of the preclinical reports.	Frequent, but generally mild to moderate and transient. Discontinuation due to ISRs is uncommon.[10]
Long-term Safety	Not established.	Long-term data from clinical trials suggest a favorable safety profile with no new safety signals emerging over time.[9]

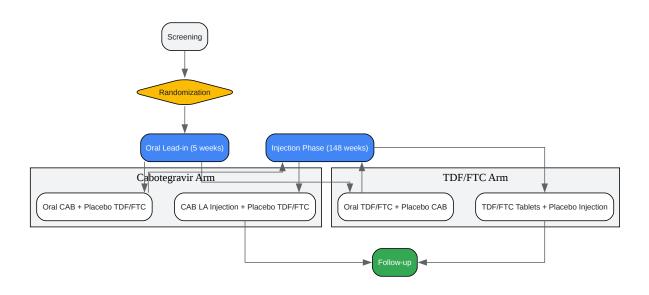


Experimental Protocols Long-Acting Raltegravir Preclinical Study

- Animal Models: Humanized bone marrow-liver-thymus (BLT) mice and rhesus macaques were used.[4]
- Drug Administration: A single subcutaneous injection of a nanosuspension of Raltegravir was administered.[4]
- Efficacy Assessment:
 - Prevention: Mice were challenged vaginally with high doses of HIV-1 at 1 and 4 weeks post-injection. Plasma viral load was monitored to determine protection.[4]
 - Treatment: Infected mice received a single dose, and viral RNA in plasma and cervicovaginal lavage was measured.[4]
- Pharmacokinetic Analysis: Raltegravir concentrations in plasma and tissues were analyzed using tandem mass spectrometry.[4]

HPTN 083 Clinical Trial (Long-Acting Cabotegravir for PrEP)





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Figure 2: HPTN 083 Study Design Workflow.

- Study Design: A phase 2b/3 double-blind, double-dummy, randomized controlled trial.[5]
- Participants: HIV-uninfected cisgender men and transgender women who have sex with men.[5]
- Intervention: Participants were randomized to receive either long-acting injectable
 Cabotegravir and placebo oral TDF/FTC, or active oral TDF/FTC and placebo injections.[5]
- Efficacy Endpoint: The primary endpoint was the incidence of HIV-1 infection.[7]
- Safety and Tolerability Assessment: Adverse events, including injection site reactions, were systematically collected and graded.[10]



 Pharmacokinetic Sampling: Plasma samples were collected at specified time points to measure Cabotegravir concentrations using validated liquid chromatography-tandem mass spectrometry assays.[5]

Conclusion

Long-acting formulations of Raltegravir and Cabotegravir represent significant advancements in antiretroviral therapy. While both are integrase inhibitors, their development and available data are at different stages. Long-acting Cabotegravir is a clinically proven, effective, and generally well-tolerated option for both HIV prevention and treatment, supported by a robust body of evidence from large-scale clinical trials. Long-acting Raltegravir has shown promise in preclinical studies, demonstrating a favorable pharmacokinetic profile and efficacy in animal models. Further clinical development will be necessary to establish its role in the landscape of long-acting antiretrovirals. The absence of a direct head-to-head clinical trial necessitates that any comparison be made with the understanding that the data for each agent are derived from different study populations and designs. Future research, potentially including direct comparative studies, will be invaluable in further delineating the relative merits of these long-acting formulations.

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